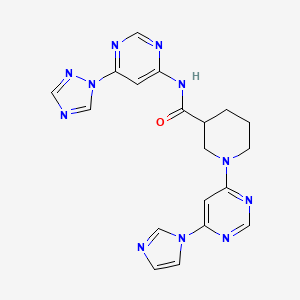
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H19N11O and its molecular weight is 417.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide is a novel compound that integrates multiple heterocyclic moieties known for their biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its diverse pharmacological properties.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring and an imidazole ring , both of which are associated with significant biological activity.
- A pyrimidine backbone , enhancing its interaction with biological targets.
The molecular formula is C19H19N7O, and the compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole and imidazole rings can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to active sites of target proteins. This binding can inhibit enzymatic activity or modulate cellular pathways, leading to effects such as:
- Apoptosis in cancer cells.
- Inhibition of microbial growth , particularly against resistant strains.
Anticancer Activity
Research indicates that compounds containing triazole and imidazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In vitro studies have demonstrated:
These results indicate that the compound may effectively inhibit cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. It has shown effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance:
These findings suggest that the compound possesses broad-spectrum antimicrobial activity.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives revealed that those with similar structural features to the compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways.
Case Study 2: Antimicrobial Resistance
In another investigation focusing on multidrug-resistant bacterial strains, compounds structurally related to this compound were tested against ESKAPE pathogens. Results indicated that these compounds could restore sensitivity to conventional antibiotics when used in combination therapies.
Propiedades
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N11O/c31-19(27-15-6-18(25-10-22-15)30-13-21-9-26-30)14-2-1-4-28(8-14)16-7-17(24-11-23-16)29-5-3-20-12-29/h3,5-7,9-14H,1-2,4,8H2,(H,22,25,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVGJYBHKCEJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=NC=N4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N11O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














